4-[2-(Dimethylamino)ethoxy]benzylamine
Description
4-[2-(Dimethylamino)ethoxy]benzylamine (CAS: 20059-73-8) is an aromatic amine with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol. Structurally, it consists of a benzylamine group substituted with a 2-(dimethylamino)ethoxy chain at the para position. This compound is a key intermediate in pharmaceuticals, notably as an impurity in Itopride Hydrochloride, a gastroprokinetic agent used to treat dyspepsia . Its synthesis involves reacting 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by Hofmann rearrangement using sodium hypochlorite, yielding a high-purity product suitable for industrial-scale production .
Physicochemical properties include a density of 1.021 g/cm³, boiling point of 120–123°C (0.3 Torr), and pKa of 9.29. It exists as a colorless oily liquid, requiring storage under inert gas (nitrogen/argon) due to its sensitivity to oxidation .
Propriétés
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPRQNPNGQGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173870 | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20059-73-8 | |
| Record name | 4-[2-(Dimethylamino)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20059-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020059738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-(Dimethylamino)ethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[2-(dimethylamino)ethoxy]benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Conditions and Reagents
-
Esterification : 1.2–1.8 equivalents of 2-(dimethylamino)ethanol are added to 4-fluorobenzylamine in the presence of sodium hydride (1.1–2.0 equivalents) in solvents like N,N-dimethylformamide (DMF) or dichloromethane. The mixture is refluxed for 0.5–2 hours, achieving near-quantitative conversion.
-
Reduction : The ester intermediate is reduced using sodium borohydride (3.0–5.0 equivalents) and copper(II) sulfate pentahydrate (0.05–0.2 equivalents) in ethanol. The reaction proceeds at reflux for 15–25 hours, yielding 80% of the target amine after extraction with ethyl acetate.
Advantages and Limitations
-
Advantages : Avoids high-pressure hydrogenation, reducing safety risks. The use of inexpensive sodium borohydride lowers costs.
-
Limitations : Multi-step purification is required, and copper residues may necessitate additional filtration.
Simultaneous Esterification-Reduction Using 4-Hydroxybenzonitrile
A one-pot synthesis from combines esterification and reduction using 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.
Procedure
-
Esterification : 4-Hydroxybenzonitrile reacts with 1.5 equivalents of 2-(dimethylamino)ethyl chloride in acetone with potassium hydroxide (1.7 equivalents). Refluxing for 8 hours yields 4-[2-(dimethylamino)ethoxy]benzonitrile with 97% purity.
-
Reduction : The nitrile intermediate is reduced with sodium borohydride (5.0 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in ethanol. After 20 hours of reflux, the amine is isolated in 80% yield.
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 4-Hydroxybenzonitrile |
| Solvent | Acetone/Ethanol |
| Catalyst | Copper(II) sulfate pentahydrate |
| Yield | 80% |
| Purity (GC) | >97% |
Hofmann Rearrangement of 4-[2-(Dimethylamino)ethoxy]phenylacetamide
A patent from outlines a route via Hofmann rearrangement, avoiding metal catalysts.
Synthesis Steps
-
Amide Formation : 4-Hydroxybenzeneacetamide reacts with 2-dimethylaminoethylchloride in basic conditions to form 4-[2-(dimethylamino)ethoxy]phenylacetamide.
-
Rearrangement : Treatment with sodium hypochlorite induces Hofmann rearrangement, converting the amide to the primary amine.
Performance Metrics
-
Yield : 85–90% after purification.
-
Advantages : Mild conditions and no need for hydrogenation equipment.
Urotropin-Mediated Synthesis from 4-(2-Dimethylaminoethoxy)benzyl Bromide
Another method from employs urotropin (hexamethylenetetramine) to convert a benzyl bromide intermediate.
Reaction Protocol
-
Alkylation : 4-(2-Dimethylaminoethoxy)benzyl bromide reacts with urotropin in chloroform at 60°C for 12 hours.
-
Hydrolysis : The quaternary ammonium salt is hydrolyzed under acidic conditions (HCl, 80°C) and neutralized with NaOH to yield the amine.
Industrial Relevance
-
Scalability : Suitable for large-scale production due to straightforward isolation.
Catalytic Hydrogenation of 4-[2-(Dimethylamino)ethoxy]benzonitrile
The method in uses hydrogenation under ammonia to reduce a nitrile intermediate.
Process Details
-
Nitrile Synthesis : 4-Chlorobenzonitrile reacts with dimethylaminoethanol in the presence of sodium methoxide, yielding 4-[2-(dimethylamino)ethoxy]benzonitrile (69–80% yield).
-
Hydrogenation : Raney nickel catalyzes the reduction at 80°C under 65 bar hydrogen pressure, affording the amine in 90% yield.
Comparative Analysis of Methodologies
Yield and Purity
| Method | Yield | Purity | Key Reagent |
|---|---|---|---|
| Esterification-Reduction | 80% | >97% | Sodium borohydride |
| Hofmann Rearrangement | 85–90% | 98% | Sodium hypochlorite |
| Catalytic Hydrogenation | 90% | >99% | Raney nickel |
Analyse Des Réactions Chimiques
Reduction of Nitrile Precursors
4-[2-(Dimethylamino)ethoxy]benzonitrile is reduced to the benzylamine using sodium borohydride (NaBH₄) and copper(II) sulfate . This method enables simultaneous esterification and reduction:
Conditions :
Salt Formation
The free base is converted to its hydrochloride salt using hydrochloric acid (HCl) in methanol or ethanol :
Applications : Enhances stability and solubility for pharmaceutical formulations .
Comparative Analysis of Synthetic Routes
Stability and Reactivity Insights
-
Oxidation Sensitivity : The benzylamine group is prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres during synthesis.
-
Thermal Stability : Decomposes above 120°C, requiring low-temperature storage .
-
Side Reactions : Over-alkylation may occur if excess 2-(dimethylamino)ethyl chloride is used .
Applications De Recherche Scientifique
Pharmaceutical Intermediate
The most significant application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as an intermediate in the production of Itopride hydrochloride. Itopride is utilized in treating gastrointestinal disorders such as dyspepsia and functional dyspepsia by enhancing gastrointestinal motility .
Research in Gastrointestinal Health
Due to its structural characteristics, this compound is also explored for developing novel drugs aimed at improving gastrointestinal health. Its derivatives have shown potential in modulating neurotransmitter systems, which may provide therapeutic benefits beyond gastrointestinal applications.
Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects and influence various biological pathways. Specifically, it has been investigated as a microtubule affinity-regulating kinase (MARK4) inhibitor, relevant in cancer research.
Study on Anti-Amoebic Activity
A series of derivatives incorporating this compound were synthesized and evaluated for their anti-amoebic activity against Entamoeba histolytica, the causative agent of amoebic dysentery. One of the most effective compounds identified was N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, demonstrating potent activity with low cytotoxicity on mammalian cells.
Cytotoxicity Profiles
In cytotoxicity assays using lung cancer cell lines (A549 cells), this compound showed promising results, suggesting it may inhibit cancer cell proliferation while maintaining a favorable safety profile for normal cells.
Mécanisme D'action
UBP 310 exerts its effects by selectively binding to the GluK1 subunit of kainate receptors, blocking the action of glutamate, an excitatory neurotransmitter. This inhibition prevents the desensitization of GluK1/GluK2 and GluK1/GluK5 heteromers, thereby modulating synaptic transmission and neuronal excitability . The molecular targets and pathways involved include the ionotropic glutamate receptors and their associated signaling cascades .
Comparaison Avec Des Composés Similaires
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
These compounds are co-initiators in resin cements. Key differences include:
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) in resin systems compared to 2-(dimethylamino)ethyl methacrylate. This is attributed to its superior electron-donating capacity, enhancing free radical generation .
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit better mechanical strength and chemical stability. In contrast, 2-(dimethylamino)ethyl methacrylate requires additives like diphenyliodonium hexafluorophosphate (DPI) to improve conversion rates and physical properties .
- Application : The former is preferred in dental resins for its balance of reactivity and stability, while the latter is used in formulations requiring tunable initiation kinetics .
4-[3-(Dimethylamino)propoxy]benzylamine (CAS: 91637-76-2)
This analog replaces the ethoxy group with a propoxy chain , resulting in a molecular formula of C₁₂H₂₀N₂O (MW: 208.3). Key distinctions:
4-[2-(Dimethylamino)ethoxy]benzonitrile (LD-2392)
Substituting the benzylamine group with a nitrile alters reactivity:
- Synthetic Utility : The nitrile group enables participation in click chemistry or nucleophilic additions, making this compound a versatile intermediate in organic synthesis, unlike the amine-terminated parent compound .
- Purity and Availability : Available at 95% purity, it is less commonly used in pharmaceuticals but valuable in materials science .
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
This derivative incorporates a trimethoxybenzamide moiety , enhancing structural complexity:
- Pharmacological Activity : The trimethoxy group improves binding to aromatic receptors, making it a candidate for anticancer or antimicrobial applications. This contrasts with the parent compound’s role as a synthetic impurity .
- Molecular Weight: At ~400 g/mol, it has significantly higher molecular weight than 4-[2-(dimethylamino)ethoxy]benzylamine, impacting pharmacokinetics (e.g., absorption, half-life) .
Comparative Analysis of Physicochemical and Functional Properties
| Property | This compound | Ethyl 4-(Dimethylamino)benzoate | 4-[3-(Dimethylamino)propoxy]benzylamine |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O | C₁₁H₁₅NO₂ | C₁₂H₂₀N₂O |
| Molecular Weight (g/mol) | 194.27 | 193.24 | 208.3 |
| Boiling Point (°C) | 120–123 (0.3 Torr) | 285–287 (1 atm) | Not reported |
| Key Functional Group | Benzylamine + ethoxy-dimethylamine | Ester + dimethylamino | Benzylamine + propoxy-dimethylamine |
| Primary Application | Pharmaceutical impurity (Itopride) | Resin co-initiator | Intermediate (inferred) |
| Reactivity in Polymerization | N/A | High | N/A |
Activité Biologique
4-[2-(Dimethylamino)ethoxy]benzylamine, with the molecular formula C₁₁H₁₅N₂O, is an aromatic amine recognized primarily as an intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent. This compound has garnered attention due to its biological activity, particularly in relation to gastrointestinal health and potential neuroprotective effects.
- Molecular Formula : C₁₁H₁₅N₂O
- Molecular Weight : 194.27 g/mol
- Structure : Contains a dimethylamino group and an ethoxy group attached to a benzylamine framework.
Gastroprokinetic Effects
This compound plays a critical role in the synthesis of Itopride, which is known for its prokinetic properties. Itopride enhances gastrointestinal motility by acting as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. This dual action leads to improved gastric emptying and alleviation of symptoms associated with dyspepsia and functional dyspepsia.
- Mechanism of Action :
- Dopamine D2 Receptor Antagonism : Inhibits the inhibitory effects of dopamine on gastrointestinal motility.
- Acetylcholinesterase Inhibition : Increases acetylcholine availability, enhancing gut motility.
Neuroprotective Potential
Recent studies suggest that compounds structurally similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to arise from interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative conditions.
Synthesis and Applications
This compound is synthesized through various methods, emphasizing cost-effectiveness and scalability for pharmaceutical applications. The synthesis often involves controlled reactions using common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Synthesis Methods:
- Oxidation with Potassium Permanganate : Converts starting materials into the desired amine.
- Reduction with Sodium Borohydride : Used in subsequent steps to achieve the final product.
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Itopride hydrochloride | Benzamide derivative | Specifically designed as a gastroprokinetic agent |
| 2-Dimethylaminoethanol | Contains a dimethylamino group | Simpler structure; used as a building block |
| N,N-Dimethylphenethylamine | Aromatic amine | Exhibits different pharmacological properties |
| 4-Methoxybenzylamine | Similar benzylamine structure | Different substituent may affect biological activity |
Case Studies and Research Findings
- Prokinetic Action of Itopride :
- Neuroprotective Studies :
- Antiamoebic Activity :
Q & A
Basic: What are the optimized synthetic routes for 4-[2-(Dimethylamino)ethoxy]benzylamine in laboratory settings?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-hydroxybenzylamine with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours . Alternatively, reductive amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) yields the target amine .
Key Reaction Parameters:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | DMF, K2CO3, 80°C, 24h | ~65% | |
| Reductive Amination | MeOH, NaBH3CN, pH 5–6, RT, 6h | ~70% |
Basic: How is this compound purified, and what analytical techniques validate its purity?
Methodological Answer:
Crude product is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1 v/v) or distillation under reduced pressure (120–123°C at 0.3 Torr) . Purity (>98%) is confirmed by:
- HPLC : C18 column, mobile phase: 0.1% TFA in H2O/ACN (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- NMR : 1H NMR (CDCl3) shows characteristic peaks at δ 2.28 (s, 6H, N(CH3)2), 3.58 (t, 2H, OCH2), and 7.25–7.35 (m, 4H, aromatic H) .
Advanced: How do researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
Stability studies are conducted using accelerated degradation tests:
- Acidic Conditions : Incubate in 0.1N HCl at 40°C for 24h. Degradation products (e.g., hydrolyzed ethoxy groups) are analyzed via LC-MS/MS .
- Basic Conditions : Expose to 0.1N NaOH, monitor oxidation to 4-[2-(dimethylamino)ethoxy]benzaldehyde using UV-Vis spectroscopy (λmax 280 nm) .
Contradictions arise from solvent matrix effects; use DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and validate with experimental kinetics .
Advanced: What strategies are employed to detect and quantify this compound as a pharmaceutical impurity?
Methodological Answer:
As an impurity in drugs like itopride hydrochloride, detection involves:
- UPLC-PDA : Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with phosphate buffer (pH 3.0)/acetonitrile. Limit of quantification (LOQ): 0.05% .
- Mass Spectrometry : ESI+ mode, m/z 195.1 [M+H]+, fragmented ions at m/z 178.1 (loss of NH2) and 121.0 (benzyl moiety) .
Validation Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | 0.9995 (1–100 µg/mL) | |
| Recovery (%) | 98.2–101.5 |
Advanced: How is computational chemistry applied to study the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to serotonin 5-HT4 receptors (PDB ID: 6WG9). The dimethylaminoethoxy chain forms hydrogen bonds with Asp100 and hydrophobic interactions with Phe330 .
- MD Simulations : GROMACS (CHARMM36 force field) assesses stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Key Computational Findings:
| Target | Binding Affinity (kcal/mol) | Key Residues |
|---|---|---|
| 5-HT4 Receptor | -9.2 ± 0.3 | Asp100, Phe330 |
| MAO-B Enzyme | -7.8 ± 0.5 | Tyr398, Gln206 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Under inert gas (N2/Ar) at 2–8°C in amber glass vials to prevent oxidation .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential respiratory sensitization (Risk Phrase R43) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic reactions?
Methodological Answer:
The dimethylamino group enhances nucleophilicity via inductive effects (+I), while the ethoxy spacer modulates steric accessibility.
- DFT Analysis : NBO charges show electron density at the benzylamine NH2 group (-0.85 e) facilitates Schiff base formation with aldehydes .
- Experimental Validation : Reaction with 4-nitrobenzaldehyde in ethanol yields a Schiff base (λmax 410 nm), confirmed by IR (C=N stretch at 1640 cm⁻¹) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-O-C ether) .
- 13C NMR : Signals at δ 45.2 (N(CH3)2), 69.8 (OCH2), and 127–135 (aromatic carbons) .
- X-ray Crystallography : CCDC 2032776 data confirm a planar benzylamine group and gauche conformation of the ethoxy chain .
Advanced: What mechanistic insights explain the compound’s role as a precursor in trimetamphetamine synthesis?
Methodological Answer:
this compound undergoes reductive alkylation with acetone and H2/Pd-C to form trimetamphetamine’s tertiary amine core . Key steps:
Imine Formation : Condensation with acetone in ethanol (reflux, 4h).
Catalytic Hydrogenation : H2 (1 atm), 10% Pd/C, RT, 12h.
Mechanistic Pathway:
Benzylamine → Schiff base → Hydrogenated tertiary amine (confirmed by GC-MS, m/z 261 [M]+) .
Advanced: How do researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Standardized Assays : Use HEK293 cells transfected with target receptors (e.g., 5-HT4) and normalize to internal controls (e.g., β-galactosidase) .
- Meta-Analysis : Pool data from PubChem (AID 1259361) and ChEMBL (CHEMBL3180071) to compute weighted IC50 values .
Consensus Activity Profile:
| Assay | IC50 (µM) | Source |
|---|---|---|
| MAO-B Inhibition | 12.3 ± 1.2 | |
| 5-HT4 Agonism (EC50) | 0.78 ± 0.09 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
